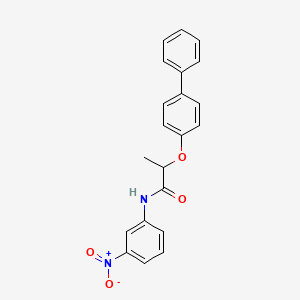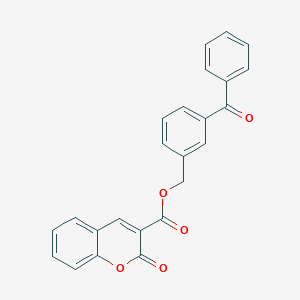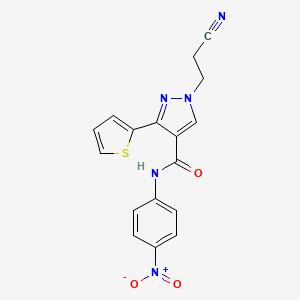![molecular formula C21H26FN3O3 B4170397 1-Adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4170397.png)
1-Adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
概要
説明
1-(1-Adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with an adamantylcarbonyl group and a fluoro-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Adamantylcarbonyl Intermediate: This step involves the reaction of adamantane with a suitable carbonylating agent under controlled conditions to form the adamantylcarbonyl intermediate.
Nucleophilic Substitution on Piperazine: The adamantylcarbonyl intermediate is then reacted with piperazine in the presence of a base to form the 1-(1-adamantylcarbonyl)piperazine.
Introduction of the Fluoro-Nitrophenyl Group: The final step involves the reaction of 1-(1-adamantylcarbonyl)piperazine with a fluoro-nitrophenyl halide under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(1-Adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the adamantylcarbonyl group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-Adamantylcarbonyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.
作用機序
The mechanism of action of 1-Adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantylcarbonyl group may enhance the compound’s binding affinity, while the fluoro-nitrophenyl group can modulate its electronic properties, affecting its overall activity.
類似化合物との比較
Similar Compounds
1-(1-Adamantylcarbonyl)-4-phenylpiperazine: Lacks the fluoro and nitro substituents, resulting in different electronic properties.
1-(1-Adamantylcarbonyl)-4-(4-nitrophenyl)piperazine:
特性
IUPAC Name |
1-adamantyl-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c22-18-10-17(25(27)28)1-2-19(18)23-3-5-24(6-4-23)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPUTQASAOBZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4170315.png)
![4-[1-(2,5-dichloroanilino)-1-oxopropan-2-yl]oxy-N-(2-phenylethyl)benzamide](/img/structure/B4170324.png)
![N-[4-({[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4170325.png)

![Methyl 1-benzyl-4-[(3-methoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate](/img/structure/B4170327.png)
![N-[4-acetyl-1-(2-furylmethyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4170335.png)
![isopropyl 3-({[(4-allyl-5-{1-[(2-chlorobenzoyl)amino]-2-hydroxyethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4170343.png)



![1-[2-[4-(3-Ethoxy-2-methylphenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B4170376.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B4170405.png)
![4-chloro-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B4170410.png)
![N-[1-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4170424.png)
